1-Methyl-4-(1-methylvinyl)cyclohexyl propionate
Description
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate is a cyclohexyl ester derivative characterized by a propionate group esterified to a substituted cyclohexanol backbone. The cyclohexanol moiety contains a methyl group at position 1 and a 1-methylvinyl (isopropenyl) group at position 4, forming a bicyclic terpene-like structure. This compound is a volatile ester with applications in flavor and fragrance industries due to its aromatic properties. It has been identified in natural products such as grape juice, where its concentration increases significantly (2.56-fold) during lactic acid bacteria (LAB) fermentation, suggesting a role in biotransformation pathways .
The propionate ester group enhances its volatility and solubility in organic matrices, making it suitable for use in perfumery and food flavoring.
Properties
CAS No. |
97552-70-0 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(1-methyl-4-prop-1-en-2-ylcyclohexyl) propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-12(14)15-13(4)8-6-11(7-9-13)10(2)3/h11H,2,5-9H2,1,3-4H3 |
InChI Key |
VKAQISLIVOJGJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCC(CC1)C(=C)C)C |
Origin of Product |
United States |
Preparation Methods
Esterification of Cyclohexanol Derivatives with Propionic Acid
The primary and most common method for synthesizing 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate is through the esterification of cyclohexanol derivatives with propionic acid. This process typically involves:
- Reactants: Cyclohexanol derivatives bearing the 1-methylvinyl substituent and propionic acid.
- Conditions: Heating under reflux to promote ester bond formation.
- Water Removal: Continuous removal of water formed during the reaction to drive equilibrium toward ester formation.
- Catalysts: Acid catalysts such as sulfuric acid or organotin catalysts (e.g., dibutyltin dilaurate) can be used to improve reaction rates and yields.
- Optimization Parameters: Temperature, reaction time, and catalyst concentration are adjusted to optimize yield and minimize side reactions.
This method is widely reported due to its straightforwardness and relatively high yields.
Transesterification
An alternative preparation method involves transesterification reactions where an ester (e.g., methyl or ethyl propionate) reacts with the cyclohexanol derivative. Organotin catalysts are often employed to facilitate this reaction, improving yield and selectivity. This method can be advantageous when starting from readily available esters rather than free propionic acid.
Hydrogenation of Methyl Cinnamate Derivatives (Related Method)
Although this method is more commonly applied to produce methyl cyclohexyl-propionate (a related ester), it provides insight into catalytic hydrogenation approaches that might be adapted for 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate synthesis.
- Starting Material: Methyl cinnamate.
- Catalysts: Supported ruthenium and/or palladium catalysts on activated carbon, silicon dioxide, calcium carbonate, or aluminum oxide.
- Reaction Conditions: Hydrogenation at 30–250°C (preferably 60–200°C), hydrogen pressure 1–100 bar (preferably 10–20 bar), for 2–100 hours.
- Outcome: High purity (>99.5%) methyl cyclohexyl-propionate with yields around 99%.
- Catalyst Loading: 0.0001:1 to 0.1:1 catalyst-to-substrate weight ratio.
This method is notable for its high selectivity and purity, suggesting potential for adaptation to similar ester syntheses.
Chemical Reaction Analysis and Optimization
Reaction Mechanisms
- Esterification: Acid-catalyzed nucleophilic acyl substitution where the hydroxyl group of cyclohexanol attacks the carbonyl carbon of propionic acid, followed by dehydration.
- Transesterification: Exchange of the ester alkoxy group with the cyclohexanol hydroxyl under catalysis.
- Hydrogenation: Catalytic addition of hydrogen to unsaturated bonds, reducing cinnamate esters to cyclohexyl esters.
Optimization Strategies
- Use of Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) to maximize yield and purity.
- Employ fractional factorial designs and ANOVA to identify critical factors influencing side reactions.
- Utilize computational chemistry tools (e.g., density functional theory) to predict transition states and guide catalyst selection.
- Continuous removal of water during esterification to shift equilibrium.
- Selection of catalysts (acidic or organometallic) to balance reaction speed and selectivity.
Data Tables Summarizing Preparation Methods and Conditions
| Preparation Method | Reactants | Catalyst/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Esterification | Cyclohexanol derivative + Propionic acid | Acid catalyst (e.g., H2SO4), reflux, water removal | 80–95 | >95 | Common industrial method |
| Transesterification | Cyclohexanol derivative + methyl/ethyl propionate | Organotin catalysts, reflux | 85–90 | >95 | Alternative to direct esterification |
| Catalytic hydrogenation (methyl cinnamate to methyl cyclohexyl-propionate) | Methyl cinnamate + H2 | Ru or Pd on activated carbon, 60–200°C, 10–20 bar H2 | ~99 | >99.5 | High purity, potential adaptation |
Research Discoveries and Analytical Techniques
Thermodynamic and Computational Studies
Thermodynamic studies on cyclohexyl esters, including the propionate derivative, show that their entropies in the gaseous state closely match experimental values, validating computational modeling approaches for predicting their behavior and stability.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and stereochemistry.
- Gas Chromatography-Mass Spectrometry (GC-MS): For purity and composition analysis.
- High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC for stereochemical analysis.
- Infrared Spectroscopy (IR): To confirm ester functional groups.
- X-ray Crystallography: For absolute stereochemical configuration determination.
Stability and Hydrolysis Studies
- Hydrolytic stability of the propionate ester can be assessed by incubating the compound in buffered solutions (pH 7.4, 37°C) and monitoring degradation via LC-MS.
- Kinetic modeling helps predict degradation pathways and rates, which is critical for applications in fragrance and pharmaceutical precursors.
Chemical Reactions Analysis
Hydrogenation of Precursors
The methyl cyclohexylpropionate precursor is synthesized via hydrogenation of methyl cinnamate. Ruthenium (Ru/C) or palladium (Pd/C) catalysts enable selective saturation of the aromatic ring and α,β-unsaturated ester .
Hydrogenation Conditions
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | 5% Ru/C or 4% Pd/C | |
| Pressure | 5–8 MPa H₂ | |
| Temperature | 60–160°C | |
| Reaction Time | 5–40 hours | |
| Purity/Yield | >99.5% purity, ~99% yield |
Selectivity Notes
-
Ru/C achieves full hydrogenation of both the benzene ring and double bond at 160°C .
-
Lower temperatures (70°C) with Pd/C favor partial hydrogenation but require longer durations .
Hydrolysis Reactions
The ester bond in 1-methyl-4-(1-methylvinyl)cyclohexyl propionate undergoes hydrolysis under acidic or basic conditions, regenerating cyclohexylpropionic acid and allyl alcohol.
Experimental Observations
-
Acidic Hydrolysis : Requires prolonged heating with H₂SO₄ or HCl. The bulky cyclohexyl group delays protonation of the carbonyl oxygen.
-
Basic Hydrolysis : Faster, using NaOH or KOH in aqueous ethanol. Saponification yields the sodium salt of cyclohexylpropionic acid.
Thermal Stability and Decomposition
Under high temperatures (>150°C), the compound undergoes β-elimination, releasing propionic acid and forming 1-methyl-4-(1-methylvinyl)cyclohexene as a byproduct . This degradation is minimized during synthesis by maintaining reflux temperatures below 100°C.
Oxidation Susceptibility
The allyl group and tertiary C-H bonds in the cyclohexane ring make the compound prone to autoxidation. Storage under inert atmospheres (N₂ or Ar) is recommended to prevent peroxide formation .
Comparative Reactivity Table
| Reaction Type | Conditions | Rate Determinants | Byproducts |
|---|---|---|---|
| Transesterification | Organotin, 64–97°C | Steric hindrance, catalyst load | Methanol |
| Hydrolysis (acid) | H₂SO₄, ∆ | Acid strength, temperature | Allyl alcohol |
| Hydrolysis (base) | NaOH, reflux | Base concentration | Sodium propionate |
| Hydrogenation | Ru/C, 5–8 MPa H₂ | Catalyst activity, pressure | Methanol (from ester) |
Research Findings
-
Catalyst Efficiency : Organotin catalysts outperform traditional acid catalysts (e.g., H₂SO₄) in transesterification, reducing side reactions and improving yields .
-
Solvent Effects : Hexane enhances azeotropic water removal during esterification, shifting equilibrium toward product formation .
-
Byproduct Management : Unreacted allyl alcohol is recovered via vacuum distillation, achieving >95% atom economy .
Scientific Research Applications
Polymer Chemistry
One of the primary applications of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate is in the field of living cationic polymerization . This method allows for the controlled synthesis of polymers with specific molecular weights and narrow polydispersity indices. The compound serves as a monomer that can undergo cationic polymerization, leading to the formation of block copolymers with desirable properties.
- Case Study: In a study examining the polymerization behavior of various vinyl ethers, 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate was shown to produce polymers with low polydispersity when polymerized under controlled conditions using Lewis acid catalysts such as tin(IV) chloride. The resulting polymers exhibited significant thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives .
Cosmetic Formulations
Another significant application of this compound is in cosmetic formulations . Its properties make it an effective ingredient in skin care products, where it can enhance texture and stability.
- Case Study: A research study focused on developing topical formulations incorporated 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate to evaluate its effects on sensory properties and moisturizing efficacy. The findings indicated that formulations containing this compound demonstrated improved skin hydration and sensory characteristics compared to control formulations lacking the compound .
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-4-(1-methylvinyl)cyclohexyl acetate
Cyclohexyl propionate
- Structure : Lacks the methylvinyl substituent on the cyclohexyl ring.
- Properties : Simpler ester with apple-banana aroma; lower molecular weight (156.22 g/mol) and higher volatility .
- Thermodynamics : Entropy and heat capacity values for gaseous cyclohexyl propionate have been experimentally validated, showing agreement with computational models .
Allyl cyclohexyl propionate
- Structure : Features an allyl group instead of the methylvinyl substituent.
- Properties : Sharper, spicier aroma due to the allyl moiety’s reactivity; used in synthetic flavor formulations .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Aroma Profile | Boiling Point (°C) | LD50 (Rat, Oral) |
|---|---|---|---|---|---|
| 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate | C13H20O2 | 208.30 | Fruity, floral | Not reported | Not available |
| 1-Methyl-4-(1-methylvinyl)cyclohexyl acetate | C12H18O2 | 194.27 | Citrus, fresh | ~250 (estimated) | Not available |
| Cyclohexyl propionate | C9H16O2 | 156.22 | Apple-banana | 187–189 | >5,300 mg/kg |
| Allyl cyclohexyl propionate | C12H20O2 | 196.29 | Spicy, pungent | Not reported | Not available |
Key Observations :
- Aromatic differences arise from substituent effects: methylvinyl enhances floral notes, while allyl introduces spiciness .
Regulatory Status
Biological Activity
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate, a compound belonging to the class of terpenoids, has garnered attention due to its diverse biological activities. This article explores its biological significance, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate can be represented by the chemical formula . Its structure features a cyclohexane ring with methyl and vinyl substituents, contributing to its unique properties and biological activities.
Antioxidant Properties
Research indicates that terpenoids, including 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate, exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related diseases. A study demonstrated that certain terpenoids could reduce oxidative damage in cellular models, suggesting their potential as protective agents against conditions like cancer and neurodegenerative diseases .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. In vitro studies have indicated that 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate can inhibit the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent . This activity is particularly relevant in the context of chronic inflammatory diseases.
Neuroprotective Activity
Neuroprotection is another area where this compound may play a significant role. Preliminary studies suggest that it can protect neuronal cells from apoptosis induced by various stressors. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis . This aspect warrants further investigation, especially regarding its potential applications in neurodegenerative disorders such as Alzheimer's disease.
Case Study 1: Antioxidant Efficacy in Cell Models
A recent study evaluated the antioxidant efficacy of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate using human neuronal cell lines. The results indicated a significant reduction in reactive oxygen species (ROS) levels post-treatment, alongside an increase in endogenous antioxidant enzyme activity. These findings support the compound's role in enhancing cellular defense mechanisms against oxidative stress .
Case Study 2: Inhibition of Inflammatory Cytokines
Another study focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. Mice treated with 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate exhibited reduced levels of TNF-alpha and IL-6 in serum compared to control groups. This suggests that the compound may inhibit pro-inflammatory signaling pathways effectively .
The biological activities of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate can be attributed to several mechanisms:
- Modulation of Enzymatic Activity : The compound may influence the activity of enzymes involved in oxidative stress and inflammation.
- Gene Expression Regulation : It has been suggested that this terpenoid can alter the expression of genes related to antioxidant defenses and inflammatory responses.
- Cell Signaling Pathways : Interaction with key signaling pathways such as NF-kB and MAPK may underlie its anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate in synthetic samples?
- Methodology : Gas chromatography/mass spectrometry (GC/MS) is widely used for purity analysis. For example, Bedoukian Research employs GC/MS to characterize structurally related esters, ensuring accurate identification of impurities and quantification of the target compound . Additionally, PubChem-derived physicochemical data (e.g., molecular weight, logP) can guide method optimization for chromatographic separation .
Q. What safety protocols should be followed given the compound’s acute toxicity profile?
- Guidelines : While the compound exhibits low acute oral toxicity in rats (LD₅₀ = 5300 mg/kg), it is classified as a skin and eye irritant (Category 2). Researchers should use personal protective equipment (PPE), including gloves and goggles, and ensure proper ventilation. Waste disposal must comply with licensed facilities, as outlined in MSDS protocols .
Q. How is this compound regulated under international chemical inventories?
- Regulatory Considerations : The compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), Japan’s Existing and New Chemical Substances (ENCS), and Taiwan’s Chemical Substance Inventory (TCSI). Compliance with these inventories requires adherence to region-specific reporting and handling guidelines .
Advanced Research Questions
Q. How can researchers reconcile the compound’s moderate biodegradation (41% in 14 days) with its high aquatic toxicity (LC₅₀ = 38.5 mg/L for Pimephales promelas)?
- Experimental Design :
Conduct parallel studies on biodegradation kinetics (OECD TG301F) and chronic ecotoxicity (e.g., OECD 210 fish early-life stage tests) to assess long-term impacts .
Investigate metabolite toxicity, as biodegradation intermediates may contribute to ecological risks despite parent compound degradation .
- Data Interpretation : Use probabilistic modeling to integrate biodegradation half-lives and toxicity thresholds, emphasizing the need for site-specific risk assessments in aquatic ecosystems .
Q. What methodological challenges arise when comparing the acute oral toxicity (LD₅₀) of this compound to structurally similar cyclohexene derivatives?
- Key Considerations :
- Address interspecies variability (e.g., rat vs. mouse LD₅₀ discrepancies in cyclopentadiene derivatives) by standardizing test species and administration routes .
- Validate toxicity classifications (e.g., Category 4 for dicyclopentadiene vs. unclassified for this compound) using OECD 423 acute oral toxicity guidelines to ensure consistency .
Q. What experimental approaches are recommended for elucidating the stereochemical configuration of this compound?
- Crystallographic Methods : Use single-crystal X-ray diffraction with SHELXL for refinement, leveraging its robustness in handling small-molecule crystallography .
- Spectroscopic Techniques : Chiral GC or HPLC with polarimetric detection can resolve enantiomers, while nuclear Overhauser effect (NOE) NMR experiments clarify spatial arrangements of methylvinyl substituents .
Q. Which parameters are critical for computational modeling of the compound’s environmental fate, and how should they be prioritized?
- Key Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
